

Dihydronicotinamide Riboside (NRH): A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Dihydronicotinamide riboside

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Introduction

Dihydronicotinamide riboside (NRH) has emerged as a potent precursor to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism and signaling.^{[1][2][3][4][5]} Its ability to significantly and rapidly elevate intracellular NAD⁺ levels surpasses that of other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), making it a molecule of high interest for therapeutic development.^{[2][5]} This technical guide provides an in-depth overview of the chemical properties and structure of NRH, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding and utilization of this promising compound.

Chemical Properties

The chemical properties of NRH are fundamental to its stability, solubility, and biological activity. A summary of its key quantitative properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₅	[6]
Molecular Weight	256.25 g/mol	[6]
Appearance	Yellow to brown solid	[7]
XLogP3	-1.6	[6]
Solubility	Soluble in water.	[3]
UV Absorption Maximum (λ _{max})	340 nm	[8]
Fluorescence	Strongly fluorescent (Excitation at 340 nm)	[8]
Stability	<p>- Hydrolyzes quickly in acidic conditions.[9][10][11] - Oxidizes in the presence of oxygen.[9][10][11] - More stable under a nitrogen atmosphere, at lower temperatures, and in basic pH conditions.[9][10][11] - Half-life of decomposition is approximately 3 hours at 37°C and pH 6.0.[8] - Stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]</p>	

Chemical Structure

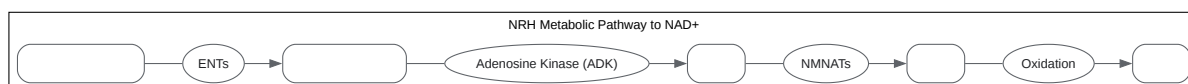
NRH, or **1,4-dihyronicotinamide riboside**, is a pyridine nucleoside. Its structure consists of a 1,4-dihyronicotinamide moiety linked to a β-D-ribofuranosyl ring at the 1-position.[1] The presence of the dihydropyridine ring is a key feature that distinguishes it from nicotinamide

riboside (NR) and is crucial for its distinct metabolic pathway and potency as an NAD⁺ precursor.

Caption: Chemical structure of **Dihydronicotinamide Riboside (NRH)**.

Signaling and Metabolic Pathway

NRH follows a distinct metabolic pathway to synthesize NAD⁺, which is different from that of NR and NMN.^{[2][12]} This unique pathway is believed to contribute to its superior efficacy. NRH enters the cell, likely through equilibrative nucleoside transporters (ENTs), and is then phosphorylated by adenosine kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH).^{[12][13]} NMNH is subsequently converted to NADH by nicotinamide mononucleotide adenylyltransferases (NMNATs), and finally, NADH is oxidized to NAD⁺.^[13]



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Caption: Metabolic pathway of NRH to NAD⁺.

Experimental Protocols

Synthesis and Purification of Dihydronicotinamide Riboside (NRH)

A scalable method for the synthesis of NRH involves the reduction of commercially available nicotinamide riboside chloride (NRCI) using sodium dithionite as a reducing agent.^{[9][10][11]}

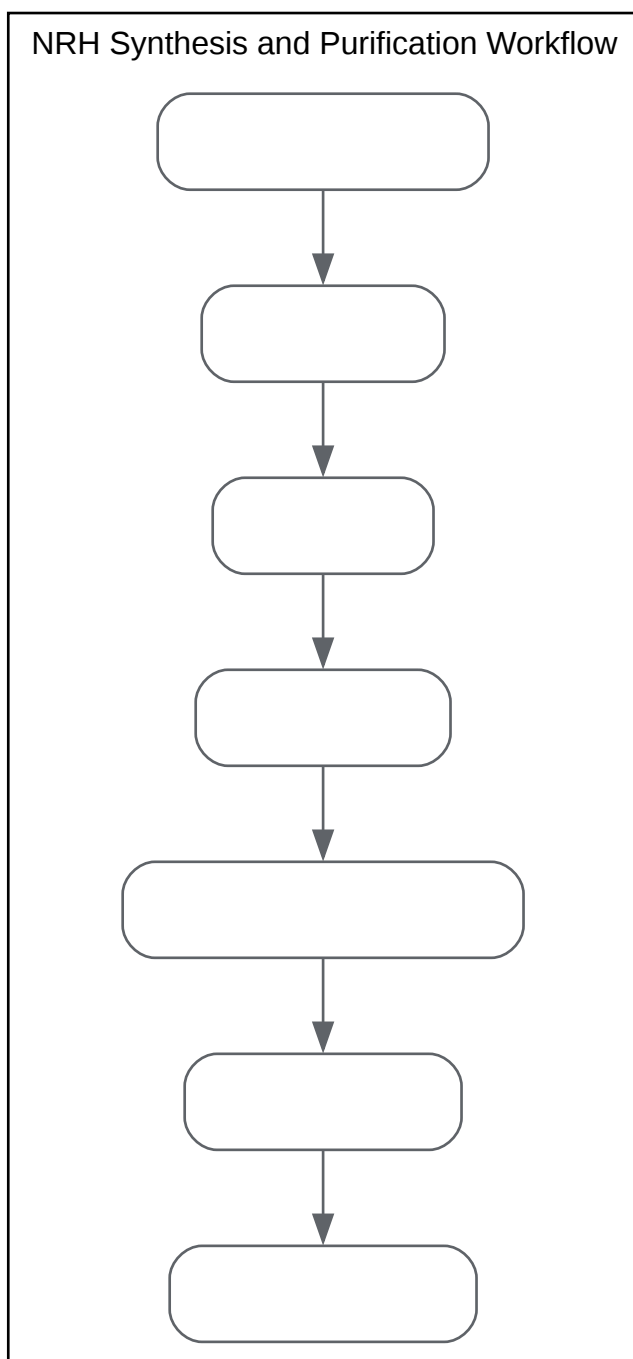
Materials:

- β -Nicotinamide riboside chloride (NRCI)
- Sodium dithionate ($\text{Na}_2\text{S}_2\text{O}_4$)

- Sodium bicarbonate (NaHCO_3)
- Deuterated water (D_2O) for NMR analysis
- Silica gel for column chromatography
- Solvents for chromatography (e.g., methanol, acetone, ethyl acetate, hexanes)

Procedure:

- Dissolve NRCl in an aqueous solution of NaHCO_3 in a round-bottom flask equipped with a magnetic stir bar.[\[10\]](#)
- Degas the solution by bubbling nitrogen gas through it to create an anaerobic environment.
[\[10\]](#)
- Add sodium dithionate to the solution while stirring under a nitrogen atmosphere. The reaction is typically carried out at room temperature.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is purified. A common method is column chromatography on silica gel.[\[9\]](#)[\[10\]](#)[\[11\]](#) The column is typically eluted with a solvent gradient to separate NRH from unreacted NRCl and other byproducts.
- Collect the fractions containing NRH and combine them.
- Remove the solvent under reduced pressure to obtain the purified NRH product.
- Confirm the structure and purity of the synthesized NRH using various analytical techniques.
[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Caption: Workflow for the synthesis and purification of NRH.

Characterization Methods

The identity and purity of synthesized NRH are confirmed through a suite of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of the synthesis reaction.[9][10][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the chemical structure of NRH.[8][9][10][11][14]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound, further confirming its identity.[9][10][11]
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the NRH molecule.[9][10][11]
- UV-Vis Spectroscopy: Confirms the characteristic absorbance of the dihydropyridine ring at 340 nm.[8][9][10][11]

Conclusion

Dihydronicotinamide riboside is a chemically distinct and highly potent NAD⁺ precursor with significant potential in research and therapeutic applications. Its unique chemical structure dictates a metabolic pathway that allows for rapid and substantial increases in intracellular NAD⁺ levels. A thorough understanding of its chemical properties, including its stability and solubility, is crucial for its effective handling, formulation, and application. The provided experimental outlines for its synthesis and characterization offer a foundation for researchers to produce and verify this valuable compound in their own laboratories. Further investigation into the nuances of its biological activities and optimization of its delivery will continue to be important areas of research for realizing the full therapeutic potential of NRH.

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